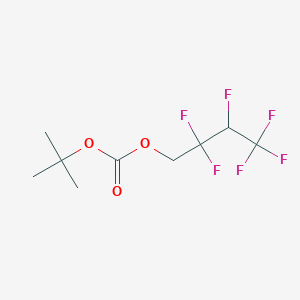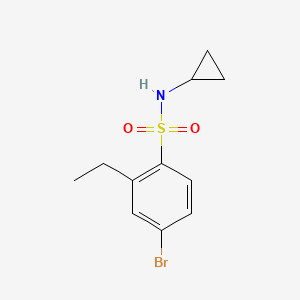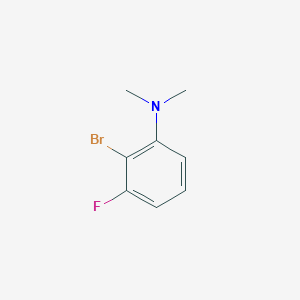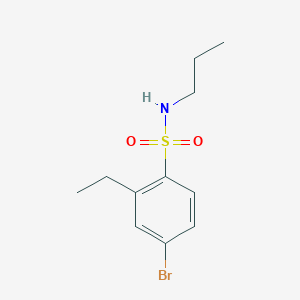
4-Bromo-2-ethyl-N-propylbenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-ethyl-N-propylbenzene-1-sulfonamide is an organic compound that belongs to the sulfonamide class. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a bromine atom, an ethyl group, and a propyl group attached to a benzene ring, along with a sulfonamide functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-ethyl-N-propylbenzene-1-sulfonamide typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-ethyl-N-propylbenzene-1-sulfonamide using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-ethyl-N-propylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom can be substituted with other electrophiles under suitable conditions.
Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atom or the sulfonamide group.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3) are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with chlorine can yield 4-chloro-2-ethyl-N-propylbenzene-1-sulfonamide.
Aplicaciones Científicas De Investigación
4-Bromo-2-ethyl-N-propylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Medicine: Sulfonamide derivatives are explored for their potential antimicrobial and anti-inflammatory properties.
Industry: It is used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-ethyl-N-propylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. This can disrupt metabolic pathways and inhibit the growth of microorganisms .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-2-methyl-N-propylbenzene-1-sulfonamide
- 4-Bromo-N-ethyl-N-propylbenzene-1-sulfonamide
- 4-Chloro-2-ethyl-N-propylbenzene-1-sulfonamide
Uniqueness
4-Bromo-2-ethyl-N-propylbenzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and biological activity. The presence of the bromine atom and the ethyl group can enhance its lipophilicity and membrane permeability, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C11H16BrNO2S |
|---|---|
Peso molecular |
306.22 g/mol |
Nombre IUPAC |
4-bromo-2-ethyl-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C11H16BrNO2S/c1-3-7-13-16(14,15)11-6-5-10(12)8-9(11)4-2/h5-6,8,13H,3-4,7H2,1-2H3 |
Clave InChI |
KSVJRWZBWMGYBO-UHFFFAOYSA-N |
SMILES canónico |
CCCNS(=O)(=O)C1=C(C=C(C=C1)Br)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tricyclo[3.2.0.02,7]heptane](/img/structure/B12080607.png)
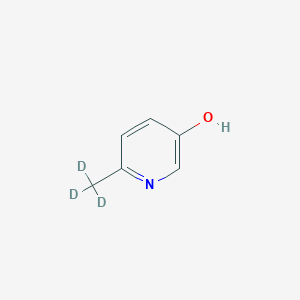
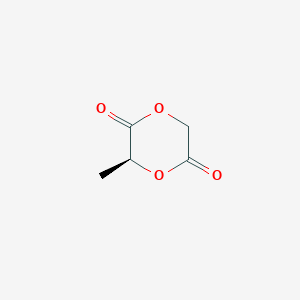






![2-Chloro-N-(tetrahydro-2H-pyran-4-yl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B12080664.png)
